molecular formula C16H17NO6S B2570700 N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine CAS No. 333449-93-7

N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine

Cat. No. B2570700
CAS RN: 333449-93-7
M. Wt: 351.37
InChI Key: MCPGDMPLCLMLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine is a chemical compound that is commonly used in scientific research. It is a glycine derivative that is known to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Aldose Reductase Inhibition

N-[[(substituted amino)phenyl]sulfonyl]glycines, analogues of N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine, have shown potential in inhibiting aldose reductase. This is significant for treating complications related to diabetes, as aldose reductase is involved in the polyol pathway linked to diabetic complications. Certain analogues demonstrated substantial inhibitory effects, suggesting their therapeutic potential (Mayfield & Deruiter, 1987).

Inhibitors of Rat Lens Aldose Reductase

Further research on N-(phenylsulfonyl)-N-phenylglycines, including this compound derivatives, revealed that N-phenyl substitution can enhance affinity for aldose reductase. This insight is crucial for developing more effective inhibitors for aldose reductase, a key target in managing diabetes-related ocular issues (Deruiter, Borne, & Mayfield, 1989).

Interaction with Metal Ions

The interaction of N-(phenylsulfonyl)glycine derivatives with metal ions like Cd2+ and Zn2+ has been a subject of study. These interactions are pivotal in understanding the behavior of such compounds in biological systems and their potential role in metal ion homeostasis or toxicity (Gavioli et al., 1991).

Environmental Persistence and Contamination

Studies have detected N-(phenylsulfonyl)-glycine in municipal sewage treatment plants and surface waters, indicating its environmental persistence and potential as a contaminant. Understanding its behavior in such settings is vital for assessing its environmental impact and formulating appropriate waste management strategies (Krause & Schöler, 2000).

Use in Crystal Engineering

N-(phenylsulfonyl)glycine derivatives have been used in crystal engineering, showcasing their utility in developing novel materials with specific structural and functional properties. This application is significant in materials science and nanotechnology (Ma et al., 2008).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-22-14-9-8-12(10-15(14)23-2)17(11-16(18)19)24(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPGDMPLCLMLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 20 ml portion of 1 M sodium hydroxide aqueous solution was added to a tetrahydrofuran solution (20 ml) of 2.48 g of ethyl [(3,4-dimethoxyphenyl)(phenylsulfonyl)amino]acetate and stirred at room temperature for 2 hours. This was acidified by adding 1 M hydrochloric acid and then layer separation operation was carried out by adding chloroform thereto, and the organic layer was washed with saturated brine, dried with anhydrous sodium sulfate and then concentrated under a reduced pressure to obtain 2.28 g of [(3,4-dimethoxyphenyl)(phenylsulfonyl)amino]acetic acid as a pale yellow foamy substance.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl [(3,4-dimethoxyphenyl)(phenylsulfonyl)amino]acetate
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.